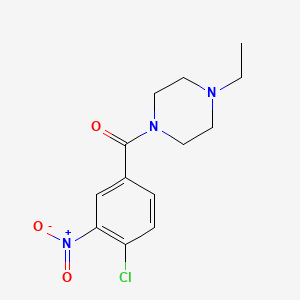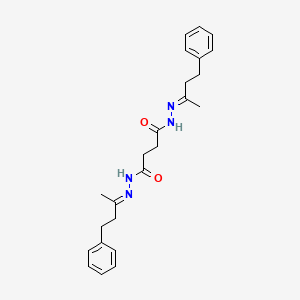
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-1,3-thiazol-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-1,3-thiazol-2-ylurea, commonly known as MBTU, is a chemical compound with a molecular formula of C11H10N6OS. It is a white to off-white powder that is soluble in water and organic solvents. MBTU is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of MBTU is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to its various biological effects.
Biochemical and physiological effects:
MBTU has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells. MBTU has also been found to reduce the production of reactive oxygen species and inhibit the activity of certain enzymes involved in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MBTU in lab experiments is its relatively low cost compared to other compounds with similar properties. MBTU is also readily available and easy to synthesize. However, one limitation of using MBTU is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on MBTU. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies could be conducted to better understand the mechanism of action of MBTU and its potential applications in other fields, such as materials science and engineering.
In conclusion, MBTU is a versatile compound with numerous potential applications in scientific research. Its unique properties make it an attractive candidate for further study and development. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
MBTU can be synthesized through various methods, including the reaction of 1-methyl-1H-benzotriazole-5-carboxylic acid with thionyl chloride, followed by reaction with 2-aminothiazole. Another method involves the reaction of 1-methyl-1H-benzotriazole-5-carboxylic acid with thionyl chloride, followed by reaction with thiosemicarbazide.
Wissenschaftliche Forschungsanwendungen
MBTU has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. MBTU has also been used as a corrosion inhibitor in various industries.
Eigenschaften
IUPAC Name |
1-(1-methylbenzotriazol-5-yl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c1-17-9-3-2-7(6-8(9)15-16-17)13-10(18)14-11-12-4-5-19-11/h2-6H,1H3,(H2,12,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYLTRBMLWQNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=NC=CS3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylbenzotriazol-5-yl)-3-(1,3-thiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)



![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)
![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)



![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)

![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)